molecular formula C18H19F3N2O3S B2849663 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034343-07-0

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2849663
CAS RN: 2034343-07-0
M. Wt: 400.42
InChI Key: MQKFNFSBIJIALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide, also known as Furan-3-yl-thiomorpholine-2-ethyl-N'-(4-trifluoromethoxybenzylidene)carbohydrazide (FTBC), is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of FTBC is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. FTBC has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell survival and proliferation. FTBC has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
FTBC has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and neuroprotective effects. FTBC has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of FTBC is its potent anticancer activity against various cancer cell lines, making it a promising lead compound for the development of new anticancer drugs. However, one limitation of FTBC is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for FTBC research, including the development of new drugs based on its chemical structure, further studies on its mechanism of action, and the investigation of its potential applications in other fields such as neuroprotection and drug discovery. Additionally, the development of more efficient synthesis methods for FTBC may facilitate its use in future research.

Synthesis Methods

FTBC can be synthesized through a multistep process involving the reaction of furan-3-yl-thiomorpholine-2-ethylamine with 4-trifluoromethoxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to further reactions to yield FTBC in high yield and purity.

Scientific Research Applications

FTBC has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, FTBC has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. FTBC has also been studied for its neuroprotective effects, showing promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, FTBC has been identified as a potential lead compound for the development of new drugs due to its unique chemical structure and biological activity.

properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c19-18(20,21)26-15-3-1-13(2-4-15)17(24)22-11-16(14-5-8-25-12-14)23-6-9-27-10-7-23/h1-5,8,12,16H,6-7,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKFNFSBIJIALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethoxy)benzamide

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